4,5-Diamino-3,3-bis(carboxymethyl)heptanedioic acid
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Overview
Description
4,5-Diamino-3,3-bis(carboxymethyl)heptanedioic acid is a complex organic compound characterized by its unique structure, which includes multiple carboxylic acid groups and primary amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-3,3-bis(carboxymethyl)heptanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the amino and carboxymethyl groups under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-3,3-bis(carboxymethyl)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4,5-Diamino-3,3-bis(carboxymethyl)heptanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Diamino-3,3-bis(carboxymethyl)heptanedioic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making the compound useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-4-(carboxymethoxy)-3,4-bis(carboxymethyl)heptanedioic acid: This compound has a similar structure but with different functional groups.
4,4-Diamino-3,3-bis(carboxymethyl)heptanedioic acid: Another structurally related compound with slight variations in the position of amino groups.
Uniqueness
4,5-Diamino-3,3-bis(carboxymethyl)heptanedioic acid is unique due to its specific arrangement of amino and carboxymethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H18N2O8 |
---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
4,5-diamino-3,3-bis(carboxymethyl)heptanedioic acid |
InChI |
InChI=1S/C11H18N2O8/c12-5(1-6(14)15)10(13)11(2-7(16)17,3-8(18)19)4-9(20)21/h5,10H,1-4,12-13H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
YDYLFYRKOVIVNV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(CC(=O)O)(CC(=O)O)CC(=O)O)N)N)C(=O)O |
Origin of Product |
United States |
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